molecular formula C8H3F2NO3 B2714250 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 97927-59-8

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B2714250
Key on ui cas rn: 97927-59-8
M. Wt: 199.113
InChI Key: NQOJGQBTBYIIDE-UHFFFAOYSA-N
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Patent
US04659718

Procedure details

A solution of phosgene (45 g) in toluene (160 ml) was added during 20 minutes to a stirred solution of 2-amino-4,5-difluorobenzoic acid (26 g) in aqueous sodium carbonate (20.7 g anhydrous sodium carbonate in 350 ml water), keeping the temperature below 40°. The mixture was stirred at room temperature for 15 hours. The solid product was collected by filtration, washed with water and dried to give the novel compound 6,7-difluoro-1H-3,1-benzoxazine-2,4-dione, m.p. 223°-226° (dec.).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[F:16][C:12]1[C:13]([F:15])=[CH:14][C:6]2[NH:5][C:1](=[O:2])[O:9][C:8](=[O:10])[C:7]=2[CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
26 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40°
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C(=CC2=C(C(OC(N2)=O)=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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